3-(2-Bromo-4-chloro-phenoxy)propanenitrile
CAS No.:
Cat. No.: VC17538434
Molecular Formula: C9H7BrClNO
Molecular Weight: 260.51 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C9H7BrClNO |
---|---|
Molecular Weight | 260.51 g/mol |
IUPAC Name | 3-(2-bromo-4-chlorophenoxy)propanenitrile |
Standard InChI | InChI=1S/C9H7BrClNO/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6H,1,5H2 |
Standard InChI Key | JUQQKJCBLFEMPL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Cl)Br)OCCC#N |
Chemical Structure and Physicochemical Properties
3-(2-Bromo-4-chloro-phenoxy)propanenitrile (molecular formula: C₉H₇BrClNO) is a halogen-substituted aromatic nitrile with a molecular weight of 260.51 g/mol. The compound features a phenoxy backbone substituted with bromine at the 2-position and chlorine at the 4-position, coupled with a propanenitrile side chain.
Structural Features
-
Aromatic Ring: The bromine and chlorine atoms introduce steric and electronic effects, influencing reactivity.
-
Nitrile Group: The polar nitrile moiety enhances solubility in organic solvents and participates in nucleophilic reactions.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₉H₇BrClNO |
Molecular Weight | 260.51 g/mol |
Density | Not reported |
Boiling Point | Not reported |
Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The compound’s reactivity is driven by the electron-withdrawing effects of the halogens and nitrile group, making it amenable to substitution and coupling reactions.
Synthesis and Manufacturing Processes
The synthesis of 3-(2-Bromo-4-chloro-phenoxy)propanenitrile typically involves multi-step halogenation and etherification reactions.
Key Synthetic Steps
-
Halogenation of Phenol:
-
2-Bromo-4-chlorophenol is synthesized via sequential bromination and chlorination of phenol derivatives.
-
-
Etherification:
-
The phenolic hydroxyl group reacts with acrylonitrile or a propanenitrile precursor under basic conditions (e.g., K₂CO₃) to form the ether linkage.
-
Table 2: Reaction Conditions for Etherification
Parameter | Optimal Condition |
---|---|
Solvent | Dimethylformamide (DMF) |
Temperature | 80–100°C |
Catalyst | Potassium carbonate (K₂CO₃) |
Reaction Time | 6–12 hours |
Yield optimization requires precise control of temperature and stoichiometry, with reported purity exceeding 99% in industrial settings.
Applications in Pharmaceutical and Agrochemical Industries
Pharmaceutical Applications
Drug Name | Therapeutic Use | Mechanism of Action |
---|---|---|
Ivabradine | Chronic heart failure | Inhibits cardiac pacemaker currents (Iₓ) |
Agrochemical Applications
In agrochemistry, the compound’s halogenated structure contributes to pesticidal activity, particularly against lepidopteran pests. Its mode of action involves disrupting neuronal sodium channels in insects.
Hazard | Precautionary Measure |
---|---|
Skin irritation | Wear nitrile gloves and lab coats |
Eye damage | Use chemical goggles |
Inhalation risk | Operate in fume hoods |
Material Safety Data Sheets (MSDS) recommend storage in sealed containers at 2–8°C to prevent degradation.
Recent Research Findings and Future Directions
Current Research Trends
-
Synthetic Optimization: Recent studies focus on microwave-assisted synthesis to reduce reaction times by 40%.
-
Biological Screening: Preliminary in vitro assays indicate potential antiviral activity against RNA viruses, possibly due to halogen-mediated interference with viral replication.
Future Prospects
-
Drug Discovery: Expanding its use in synthesizing kinase inhibitors for oncology.
-
Green Chemistry: Developing solvent-free synthesis routes to minimize environmental impact.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume